3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol
Description
Properties
IUPAC Name |
2-(aminomethyl)-3-(3-chloropyridin-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c10-9-5-12-2-1-8(9)3-7(4-11)6-13/h1-2,5,7,13H,3-4,6,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSFTFJRTGFEDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(CN)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with 3-chloro-4-pyridinecarboxaldehyde.
Aminomethylation: The aldehyde group can be converted to an aminomethyl group through reductive amination using formaldehyde and a suitable amine.
Reduction: The resulting intermediate can be reduced to form the final aminomethyl alcohol.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the aminomethyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified pyridine derivatives.
Substitution Products: Various substituted pyridines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases, particularly those involving neurological and psychiatric disorders. The presence of the chloropyridine moiety enhances its interaction with biological targets, making it a candidate for further research in drug design .
Mechanism of Action
The compound may act by modulating neurotransmitter systems or other biochemical pathways. For instance, it has been explored for its effects on G protein-coupled receptors (GPCRs), which are crucial in many signaling pathways within the body. Compounds that interact with these receptors can lead to novel treatments for conditions such as depression and anxiety .
Biochemical Research
Enzyme Inhibition Studies
Research has shown that this compound can serve as a biochemical probe to study enzyme functions. By inhibiting specific enzymes, researchers can elucidate their roles in metabolic pathways and disease processes. This application is particularly relevant in cancer research, where enzyme inhibitors are sought after for therapeutic development .
Cellular Studies
In cellular models, this compound has been used to investigate cellular responses to stress and apoptosis. Its ability to influence cell signaling pathways makes it valuable for understanding the mechanisms of cell death and survival, which are critical in cancer biology .
Material Science
Synthesis of Functional Materials
The compound is also being explored for its potential in synthesizing functional materials. Its chemical structure allows it to act as a building block for creating polymers or other materials with specific properties, such as enhanced electrical conductivity or thermal stability. This application is particularly promising in the development of new materials for electronics and nanotechnology .
Case Studies
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with enzymes or receptors, influencing biochemical pathways. The presence of the aminomethyl and hydroxyl groups could allow for hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Derivatives
The compound belongs to a broader class of pyridine derivatives with amino-alcohol substituents. Key comparisons include:
Key Observations :
- Chlorine enhances electrophilicity and influences binding in biological systems.
- Amino-Alcohol Chain: All compounds share a propanol backbone, but substitution patterns (e.g., methylamino in vs. primary amine in the target compound) affect solubility and reactivity.
Quinazolinone Derivatives (Structural Analogs with Overlapping Functional Groups)
describes quinazolinone derivatives with chlorophenoxy and amino groups, which share functional similarities with the target compound:
Key Observations :
- Core Structure: The quinazolinone derivatives in feature a fused bicyclic ring system, whereas the target compound has a monocyclic pyridine structure.
- Functional Groups: Both classes include chlorine and amino groups, but the quinazolinones exhibit additional carbonyl (C=O) stretching in IR spectra (~1680 cm⁻¹), absent in the pyridine-based target compound.
Research Implications and Gaps
- Structural Activity Relationships (SAR): The chlorine and amino-propanol motifs in the target compound may enhance interactions with biological targets (e.g., enzymes or receptors) compared to non-chlorinated analogs .
- Data Gaps: No IR, NMR, or biological activity data are available for the target compound in the provided evidence. Future studies should prioritize these analyses to enable direct comparisons with existing analogs.
Biological Activity
3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol, also known by its dihydrochloride form (CAS Number: 1803591-49-2), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 273.59 g/mol
- IUPAC Name : 3-amino-2-((3-chloropyridin-4-yl)methyl)propan-1-ol dihydrochloride
The compound exists as a dihydrochloride salt, which influences its solubility and stability in biological systems.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural similarity to known pharmacophores suggests potential activity as a modulator of neurotransmitter receptors.
Potential Targets:
- Adenosine Receptors : Similar compounds have been studied for their role as allosteric enhancers of adenosine receptors, which are crucial for various CNS functions .
- Serotonin Receptors : Some studies suggest involvement in serotonin modulation, potentially impacting mood and anxiety disorders .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant binding affinity to specific receptors. For instance, compounds with similar structures have shown to act as positive allosteric modulators of the AMPA receptor, which is involved in fast synaptic transmission in the CNS .
Case Studies
- Neuropharmacological Effects : A study on structurally related compounds revealed that they could enhance cognitive functions without the excitotoxic effects typical of direct agonists. This suggests that this compound might enhance synaptic plasticity and memory formation .
- Metabolic Stability : Research has indicated that the metabolic pathways for similar compounds involve cytochrome P450 enzymes, leading to stable metabolites that retain pharmacological activity. This characteristic could enhance the therapeutic profile of this compound by improving its pharmacokinetic properties .
Data Tables
The following table summarizes key findings related to the biological activity and properties of this compound:
| Property/Activity | Description |
|---|---|
| CAS Number | 1803591-49-2 |
| Molecular Weight | 273.59 g/mol |
| Biological Targets | Adenosine receptors, Serotonin receptors |
| Potential Effects | Cognitive enhancement, Mood regulation |
| Metabolic Pathways | Cytochrome P450 metabolism |
| Stability | Enhanced stability through metabolic products |
Q & A
Basic: What are the critical steps and optimization parameters for synthesizing 3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride?
Answer:
The synthesis involves a multi-step process starting with precursors like 3-chloropyridine derivatives and amino alcohols. Key steps include:
- Coupling Reactions : Formation of the chloropyridinyl-methyl bond via nucleophilic substitution or reductive amination.
- Solvent Selection : Methanol or ethanol under reflux (60–80°C) optimizes yield and purity.
- Stoichiometric Control : Molar ratios of reactants (e.g., 1:1.2 for amino alcohol to chloropyridine derivatives) are critical to minimize side products.
- Purification : Crystallization from ethanol/water mixtures enhances purity (>95%) .
Key Variables : Reaction time (8–12 hrs), temperature gradients (±5°C tolerance), and inert gas (N₂) for moisture-sensitive intermediates .
Basic: What structural characterization methods are recommended for this compound?
Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the chloropyridine moiety’s spatial orientation and hydrogen-bonding networks. This confirms the stereochemistry of the amino alcohol group .
- NMR Spectroscopy : ¹H and ¹³C NMR (D₂O or DMSO-d₆) identify functional groups (e.g., δ 3.5–4.0 ppm for –CH₂–OH; δ 8.2–8.5 ppm for pyridinyl protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (273.59 g/mol for dihydrochloride form) and isotopic patterns for chlorine .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and validate via positive controls.
- Impurity Profiling : HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) identifies byproducts (e.g., unreacted chloropyridine derivatives) that may interfere with activity .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies in triplicate to account for batch-to-batch variability .
Advanced: What structure-activity relationship (SAR) insights exist for modifying the chloropyridine moiety?
Answer:
- Chlorine Position : The 3-chloro substituent on pyridine enhances lipophilicity (logP ~1.8) and receptor binding vs. 2- or 4-chloro analogs .
- Methyl Substitution : Adding methyl groups to the pyridine ring (e.g., 3-chloro-4-methyl) increases steric hindrance, reducing affinity for some targets (e.g., dopamine D₂ receptors) .
- Fluorine Analogues : 3-Fluoro derivatives show comparable activity but lower cytotoxicity in vitro (IC₅₀ >100 µM vs. 50 µM for chloro) .
Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
- Hygroscopicity : The dihydrochloride form absorbs moisture, complicating crystal growth. Use anhydrous ethanol for crystallization and store under argon .
- Twinned Crystals : SHELXD/SHELXE can deconvolute twinning via pseudo-merohedral correction. Data collection at 100 K reduces thermal motion artifacts .
- Polymorphism : Screen solvents (e.g., acetone, ethyl acetate) to isolate the most stable polymorph (melting point 210–215°C) .
Methodological: What best practices ensure reproducibility in pharmacological studies of this compound?
Answer:
- In Vitro Models : Use primary neuronal cultures (e.g., rat cortical neurons) to assess neuroactivity, with NMDA receptor antagonists as controls .
- Binding Assays : Radioligand displacement (³H-labeled ligands, Kd <10 nM) with Scatchard analysis minimizes false positives .
- Pharmacokinetics : LC-MS/MS quantifies plasma concentrations (LOQ: 1 ng/mL) after IV administration (1 mg/kg in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
